molecular formula C18H22O2 B14032605 Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)

Cat. No.: B14032605
M. Wt: 276.4 g/mol
InChI Key: PBBGSZCBWVPOOL-ZPGLNTSGSA-N
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Description

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is a deuterium-labeled derivative of hexestrol, a synthetic nonsteroidal estrogen. The compound is characterized by the replacement of six hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs, as deuterium can provide insights into the behavior of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is synthesized by incorporating deuterium into the hexestrol molecule. The process typically involves the hydrogenation of hexestrol in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the specified positions .

Industrial Production Methods

Industrial production of Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hexestrol .

Scientific Research Applications

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) has several applications in scientific research:

Mechanism of Action

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) exerts its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. This binding activates the estrogen receptor pathway, leading to the transcription of estrogen-responsive genes. The deuterium labeling does not significantly alter the binding affinity but provides a means to study the compound’s behavior in vivo .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights that are not possible with the non-labeled compound .

Properties

Molecular Formula

C18H22O2

Molecular Weight

276.4 g/mol

IUPAC Name

4-[(3R,4S)-2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D

InChI Key

PBBGSZCBWVPOOL-ZPGLNTSGSA-N

Isomeric SMILES

[2H][C@@](C1=CC=C(C=C1)O)([C@]([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C)C([2H])([2H])C

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Origin of Product

United States

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